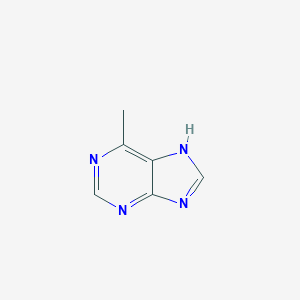
6-Metilpurina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6-Methylpurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying purine metabolism and enzyme interactions.
Medicine: It has potential antitumor and antiviral activities, making it a candidate for drug development.
Industry: It is used in the production of nucleoside analogs and other bioactive compounds.
Mecanismo De Acción
Target of Action
6-Methylpurine primarily targets the enzyme Purine nucleoside phosphorylase DeoD-type in Escherichia coli . This enzyme plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases .
Mode of Action
It is known to be a toxic adenine analog used as a bisubstrate inhibitor of enzymes that bind adenosyl moieties . It may become phosphorylated to levels that inhibit RNA and protein synthesis .
Biochemical Pathways
6-Methylpurine affects the purine salvage pathway, which is responsible for the recycling of purine bases . This pathway is crucial for maintaining the balance of purine nucleotides in the cell, which are essential components of DNA, RNA, and energy metabolism.
Pharmacokinetics
It is known that the compound undergoes extensive intracellular metabolism .
Result of Action
The action of 6-Methylpurine results in the inhibition of RNA and protein synthesis . This can lead to cell death, making 6-Methylpurine potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer.
Análisis Bioquímico
Biochemical Properties
6-Methylpurine plays a significant role in biochemical reactions, particularly as a bisubstrate inhibitor of enzymes that bind adenosyl moieties. It can be phosphorylated to levels that inhibit RNA and protein synthesis . The compound interacts with several enzymes, including adenosine deaminase, which converts adenosine to inosine, and purine nucleoside phosphorylase, which is involved in the breakdown of nucleosides . These interactions highlight the compound’s ability to interfere with nucleotide metabolism and its potential as a therapeutic agent.
Cellular Effects
6-Methylpurine has profound effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells . The compound affects cell signaling pathways by interfering with the synthesis of nucleotides, which are essential for DNA and RNA synthesis. This disruption can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of 6-Methylpurine involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis . This incorporation leads to the inhibition of key enzymes involved in nucleotide metabolism, such as phosphoribosyl pyrophosphate amidotransferase . Additionally, 6-Methylpurine can induce mutations by pairing incorrectly with other nucleotides, further disrupting genetic integrity and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylpurine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to 6-Methylpurine in in vitro and in vivo studies has shown sustained inhibition of cell growth and induction of cell death . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 6-Methylpurine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Methylpurine can induce severe toxic effects, including hepatotoxicity and bone marrow suppression . These dosage-dependent effects highlight the importance of optimizing therapeutic doses to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
6-Methylpurine is involved in several metabolic pathways, primarily related to purine metabolism. It is metabolized by enzymes such as xanthine oxidase and adenosine deaminase, which convert it into various metabolites . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy. Additionally, 6-Methylpurine can affect metabolic flux and alter the levels of key metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of 6-Methylpurine within cells and tissues are mediated by nucleoside transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of 6-Methylpurine can vary depending on the tissue type and the presence of specific transporters, influencing its localization and accumulation .
Subcellular Localization
6-Methylpurine is primarily localized in the nucleus and cytoplasm, where it interacts with nucleic acids and enzymes involved in nucleotide metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows 6-Methylpurine to effectively inhibit DNA and RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylpurine can be synthesized through several methods. One common approach involves the coupling of 6-methylpurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under conditions that produce the β-D-anomer exclusively . Another method involves the conversion of inosine to 6-chloropurinenucleoside via acetylation, chlorination, and deacetylation, followed by methylation at the 6-position . Additionally, a microwave-assisted synthesis method has been developed, which involves SNAr-based addition reactions between various 6-halopurine derivatives and ethyl acetoacetate .
Industrial Production Methods
Industrial production methods for 6-Methylpurine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylpurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various methylated purine derivatives, which can have different biological activities and applications.
Comparación Con Compuestos Similares
6-Methylpurine is similar to other purine derivatives such as:
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
6-Thioguanine: Another antimetabolite used in cancer therapy.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Propiedades
IUPAC Name |
6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMHUEFSSMBHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073283 | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-03-7 | |
| Record name | 6-Methylpurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEO6WX0OZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methylpurine exert its inhibitory effects?
A1: 6-methylpurine primarily acts by being converted into its ribonucleotide form, 6-methylpurine ribonucleotide, by the enzyme adenine phosphoribosyltransferase (APRTase). [, ] This metabolite then interferes with various aspects of purine metabolism:
- De Novo Purine Biosynthesis Inhibition: 6-methylpurine ribonucleotide acts as a feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key regulatory enzyme in the de novo purine biosynthesis pathway. This effectively reduces the cellular production of purine nucleotides. [, ]
- Adenylosuccinate Synthetase Inhibition: 6-methylpurine ribonucleotide also inhibits adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This further disrupts purine nucleotide balance. []
- RNA and Protein Synthesis Disruption: The depletion of purine nucleotides due to 6-methylpurine's actions ultimately leads to the inhibition of both RNA and protein synthesis. []
Q2: How does adenine counteract 6-methylpurine's inhibitory effects?
A2: Adenine provides a two-pronged defense against 6-methylpurine inhibition:
- Competition with APRTase: Adenine competes with 6-methylpurine for binding to adenine phosphoribosyltransferase, thus reducing the formation of the inhibitory ribonucleotide. []
- AMP Replenishment: Adenine can replenish the depleted AMP pool, bypassing the inhibitory effects of 6-methylpurine ribonucleotide on both phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase. []
Q3: What is the molecular formula and weight of 6-methylpurine?
A3: 6-methylpurine has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol.
Q4: How is 6-methylpurine utilized in cancer research?
A4: 6-methylpurine demonstrates potential as a therapeutic agent in cancer, specifically in the context of suicide gene therapy:
- Suicide Gene/Prodrug Strategy: Studies have shown promise using 6-methylpurine in conjunction with the Escherichia coli purine nucleoside phosphorylase (ePNP) gene. This strategy involves delivering the ePNP gene to tumor cells, rendering them capable of converting the non-toxic prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) into cytotoxic 6-methylpurine. [, , ]
Q5: What advantages does 6-methylpurine offer in suicide gene therapy?
A5: 6-methylpurine exhibits several characteristics that make it suitable for suicide gene therapy applications:
- Bystander Effect: The cytotoxic metabolites generated from 6-methylpurine are membrane-permeable, allowing them to diffuse to neighboring cells and induce cell death even in cells that do not express the ePNP gene. [, , ] This bystander effect is particularly beneficial in targeting heterogeneous tumor cell populations.
- Efficacy Against Slow-Growing Tumors: Unlike some other suicide gene/prodrug systems that rely on DNA replication for cytotoxicity, 6-methylpurine can effectively target both dividing and non-dividing cells. [, ] This characteristic makes it a promising candidate for treating slow-growing tumors, which are often less responsive to conventional therapies.
Q6: Are there any other applications for 6-methylpurine in biological research?
A6: Beyond cancer research, 6-methylpurine serves as a valuable tool in various biological studies:
- Genetic Studies: 6-methylpurine resistance has been employed as a selectable marker in genetic manipulations of microorganisms like Tetrahymena thermophila and Sulfolobus islandicus. [, , , ] This allows for the selection and study of mutants with altered purine metabolism pathways.
- Plant Physiology Research: 6-methylpurine has been used to investigate the role of RNA synthesis in various plant processes, such as adventitious root formation and nitrate uptake in plants. [, ] Its inhibitory effects on RNA synthesis provide insights into the molecular mechanisms underlying these physiological responses.
Q7: Are there any challenges associated with using 6-methylpurine as a therapeutic agent?
A7: While 6-methylpurine shows promise, several challenges need to be addressed:
- Delivery and Targeting: Efficient delivery of the ePNP gene specifically to tumor cells remains a major hurdle in maximizing therapeutic efficacy and minimizing off-target effects. [, ]
- Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms in tumor cells is crucial for long-term treatment success. []
Q8: What are the known resistance mechanisms to 6-methylpurine?
A9: The primary mechanism of resistance to 6-methylpurine is mutations in the APRTase gene (APRT1), leading to a defective enzyme with reduced affinity for 6-methylpurine. [] This defective APRTase reduces the conversion of 6-methylpurine into its toxic ribonucleotide form, rendering the cells resistant.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
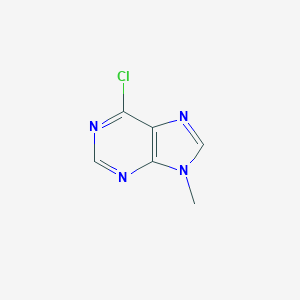
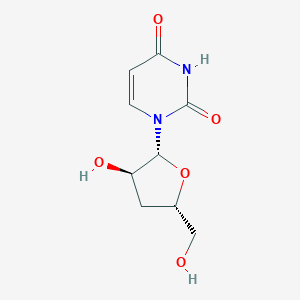
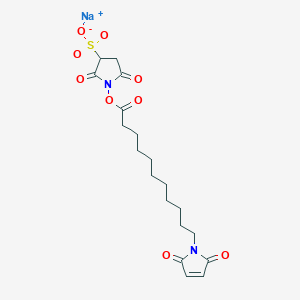
![N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate](/img/structure/B14138.png)

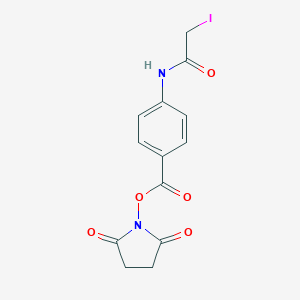

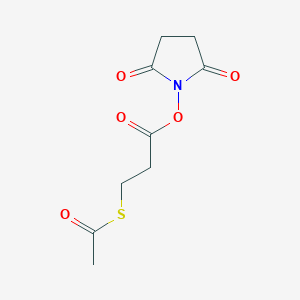
![(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B14146.png)

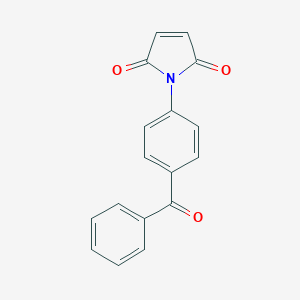


![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)
